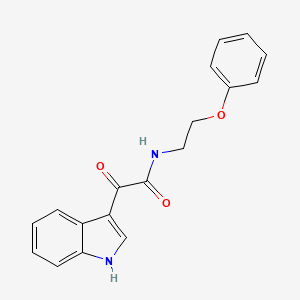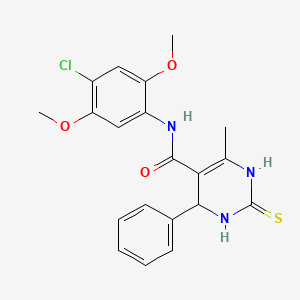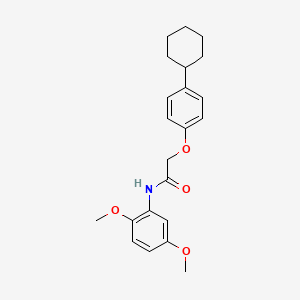![molecular formula C20H27NO3 B4189552 3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one](/img/structure/B4189552.png)
3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one
Overview
Description
3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one is a complex organic compound with a unique structure that includes a cyclohexyl ring, an indole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclohexyl ring through a cyclization reaction, followed by the introduction of the indole moiety via a condensation reaction. The final steps often include functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often employ large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and cyclohexyl-containing molecules. Examples include:
- 3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-1-methyl-1,3-dihydro-2H-indol-2-one
- 3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Uniqueness
What sets 3-Hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-hydroxy-1-methyl-3-[5-(2-methylbutan-2-yl)-2-oxocyclohexyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-5-19(2,3)13-10-11-17(22)15(12-13)20(24)14-8-6-7-9-16(14)21(4)18(20)23/h6-9,13,15,24H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYWLDMWONEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(=O)C(C1)C2(C3=CC=CC=C3N(C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-1-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4189469.png)



![3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol](/img/structure/B4189493.png)
![N-[1-(2-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE](/img/structure/B4189495.png)
![N~2~-(3-acetylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189499.png)
![1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone](/img/structure/B4189525.png)
![2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B4189535.png)
![2-N-[4-(dimethylamino)phenyl]-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride](/img/structure/B4189543.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4189548.png)
![2-benzyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B4189555.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189559.png)
![dimethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}terephthalate](/img/structure/B4189561.png)
